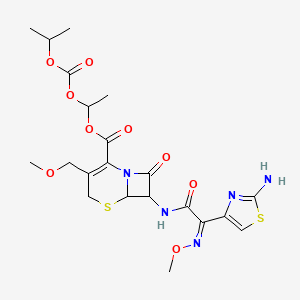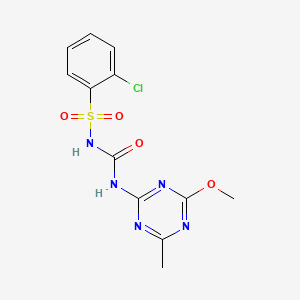![molecular formula C20H18NaO10S4 B1668955 Disodium 6,6'-diethoxy[2,2'-bibenzo[b]thiophene]-3,3'-diyl disulfate CAS No. 10126-87-1](/img/structure/B1668955.png)
Disodium 6,6'-diethoxy[2,2'-bibenzo[b]thiophene]-3,3'-diyl disulfate
Overview
Description
[2,2’-Bibenzo[b]thiophene]-3,3’-diol, 6,6’-diethoxy-, bis(hydrogen sulfate), disodium salt is a complex organic compound with the molecular formula C20H16Na2O10S4 and a molecular weight of 590.575 g/mol . This compound is known for its unique structure, which includes two benzothiophene rings connected by a diol and diethoxy groups, and is further modified by bis(hydrogen sulfate) groups, making it a disodium salt.
Preparation Methods
The synthesis of [2,2’-Bibenzo[b]thiophene]-3,3’-diol, 6,6’-diethoxy-, bis(hydrogen sulfate), disodium salt involves several steps. The initial step typically includes the formation of the benzothiophene core, which can be achieved through various methods such as the Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene . Subsequent steps involve the introduction of diol and diethoxy groups, followed by the sulfonation to introduce bis(hydrogen sulfate) groups. The final step involves the neutralization with sodium hydroxide to form the disodium salt.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate groups back to thiols.
Scientific Research Applications
[2,2’-Bibenzo[b]thiophene]-3,3’-diol, 6,6’-diethoxy-, bis(hydrogen sulfate), disodium salt has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bis(hydrogen sulfate) groups allow it to form strong ionic interactions with positively charged sites on proteins and other biological molecules. This interaction can modulate the activity of these molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to [2,2’-Bibenzo[b]thiophene]-3,3’-diol, 6,6’-diethoxy-, bis(hydrogen sulfate), disodium salt include:
4,4’-Bibenzo[c]thiophene: This compound has a similar benzothiophene core but differs in the position of the substituents.
2-Substituted benzo[b]thiophenes: These compounds have various substituents at the 2-position of the benzothiophene ring and exhibit different chemical and biological properties. The uniqueness of [2,2’-Bibenzo[b]thiophene]-3,3’-diol, 6,6’-diethoxy-, bis(hydrogen sulfate), disodium salt lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
10126-87-1 |
|---|---|
Molecular Formula |
C20H18NaO10S4 |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
disodium;[6-ethoxy-2-(6-ethoxy-3-sulfonatooxy-1-benzothiophen-2-yl)-1-benzothiophen-3-yl] sulfate |
InChI |
InChI=1S/C20H18O10S4.Na/c1-3-27-11-5-7-13-15(9-11)31-19(17(13)29-33(21,22)23)20-18(30-34(24,25)26)14-8-6-12(28-4-2)10-16(14)32-20;/h5-10H,3-4H2,1-2H3,(H,21,22,23)(H,24,25,26); |
InChI Key |
YAJMJUIDXQCICH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C(=C(S2)C3=C(C4=C(S3)C=C(C=C4)OCC)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(S2)C3=C(C4=C(S3)C=C(C=C4)OCC)OS(=O)(=O)O)OS(=O)(=O)O.[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
10126-87-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C.I. 73336; Fenanthra Orange HR; Indigo Soluble Brilliant Orange K |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B1668894.png)
